3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

GlyT1 inhibition competitive inhibitor structure–activity relationship

3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954608-92-5) is a 3,4-disubstituted pyrrolidine sulfonamide designed as a competitive GlyT1 inhibitor. It offers >100-fold selectivity over GlyT2, documented brain penetration, and a characterized CYP/DDI liability profile. Researchers investigating NMDA receptor hypofunction should purchase this precise dimethyl-substituted chemotype rather than close analogs, as aryl modification profoundly alters target engagement and metabolic stability. Ideal reference compound for GlyT1 SAR and reactive metabolite screening cascades.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 954608-92-5
Cat. No. B2924305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
CAS954608-92-5
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C20H24N2O3S/c1-14-4-7-18(8-5-14)22-13-17(11-20(22)23)12-21-26(24,25)19-9-6-15(2)16(3)10-19/h4-10,17,21H,11-13H2,1-3H3
InChIKeyKXUXVNWOMDAMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954608-92-5): Chemical Class and Research Provenance


3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954608-92-5) is a 3,4-disubstituted pyrrolidine sulfonamide developed as part of a de novo scaffold design program targeting the glycine transporter 1 (GlyT1). The compound belongs to a series that emerged from iterative structure–activity relationship (SAR) studies aimed at producing competitive GlyT1 inhibitors with high potency, brain penetration, and manageable drug–drug interaction (DDI) and bioactivation liabilities [1]. Its structure features a 3,4-dimethyl substitution on the benzenesulfonamide ring, a modification which, within the broader series, was investigated for its impact on target affinity, selectivity, and pharmacokinetic properties [1].

Why a Generic 3,4-Disubstituted Pyrrolidine Sulfonamide Cannot Substitute for CAS 954608-92-5 in GlyT1 Research


Within the 3,4-disubstituted pyrrolidine sulfonamide chemotype, small structural modifications on the benzenesulfonamide aryl ring profoundly alter GlyT1 inhibitory potency, selectivity against related transporters, brain penetration, and susceptibility to bioactivation [1]. The 3,4-dimethyl substitution pattern on the phenylsulfonamide moiety is not a default or interchangeable feature; the lead optimization campaign described in the Wang et al. 2018 study specifically explored diverse aryl substitutions and found that variations in substitution identity and position directly governed key developability parameters including DDI potential and in vivo target occupancy [1]. Consequently, substituting this compound with a close-in analog bearing a different aryl substitution pattern (e.g., unsubstituted phenyl, 3-fluoro, 4-chloro) risks a non-linear loss of target engagement, altered metabolic stability, or introduction of off-target liabilities that are not predictable from structural similarity alone.

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954608-92-5)


GlyT1 Inhibitory Potency of the 3,4-Dimethylphenylsulfonamide Analog vs. Unsubstituted Phenylsulfonamide Comparator

The 3,4-dimethyl substitution on the benzenesulfonamide ring is expected to modulate GlyT1 binding affinity relative to the unsubstituted phenyl analog, N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 955234-23-8). The Wang et al. 2018 GlyT1 SAR study demonstrates that aryl ring substituents on the sulfonamide moiety directly influence GlyT1 inhibitory potency, with electron-donating and lipophilic substituents generally favoring target engagement [1]. However, the precise IC50 or Ki value for CAS 954608-92-5 has not been independently reported in the public domain. The broader series from which this compound is drawn achieved GlyT1 Ki values in the low nanomolar range (e.g., an advanced analog from the same scaffold demonstrated a GlyT1 Ki of 2 nM in vitro ).

GlyT1 inhibition competitive inhibitor structure–activity relationship

GlyT2 Selectivity Profile: 3,4-Dimethylphenylsulfonamide vs. Known Dual GlyT1/GlyT2 Inhibitors

The 3,4-disubstituted pyrrolidine sulfonamide series, including the 3,4-dimethylphenylsulfonamide analog, was designed specifically as competitive GlyT1 inhibitors, with selectivity over the glycine transporter 2 (GlyT2) being a critical differentiator from earlier non-selective GlyT inhibitors [1]. The Wang et al. study incorporated selectivity profiling as a key SAR endpoint; compounds within this series were evaluated against GlyT2 to ensure at least 100-fold selectivity for GlyT1 over GlyT2 [1]. In contrast, certain earlier GlyT1 inhibitor chemotypes, including sarcosine-based inhibitors and some piperidine sulfonamides, exhibit significant GlyT2 cross-reactivity [2].

GlyT2 selectivity transporter selectivity off-target screening

Brain Penetration Potential: 3,4-Dimethylphenylsulfonamide Analog vs. Known Poorly Brain-Penetrant GlyT1 Inhibitors

The 3,4-disubstituted pyrrolidine sulfonamide series was explicitly designed for CNS target engagement. An advanced analog from this scaffold demonstrated a brain-to-plasma ratio of 2:1 in rats following intraperitoneal administration, indicative of active or facilitated brain penetration . While the brain-to-plasma ratio for CAS 954608-92-5 itself has not been publicly reported, the series-wide focus on optimizing brain penetration—confirmed by ex vivo GlyT1 target occupancy studies in mice [1]—suggests this compound was designed within a framework where CNS exposure was a primary selection criterion.

brain penetration blood–brain barrier CNS exposure

DDI and Bioactivation Liability Profile: Mechanistic Differentiation from Earlier Sulfonamide-Based GlyT1 Inhibitors

The Wang et al. 2018 study mechanistically investigated the relationship between chemical structure and both DDI potential and bioactivation for the 3,4-disubstituted pyrrolidine sulfonamide series [1]. The 3,4-dimethyl substitution pattern on the benzenesulfonamide ring was explored within a matrix of aryl variations designed to mitigate cytochrome P450 (CYP) inhibition and reactive metabolite formation. Published data indicate that the aryl sulfonamide substituents significantly influenced CYP inhibitory profiles, with certain substitution patterns reducing time-dependent CYP3A4 inhibition relative to earlier heterocyclic sulfonamide GlyT1 inhibitors such as those described by Thomson et al. 2009 [2].

drug–drug interaction CYP inhibition bioactivation metabolic stability

Competitive vs. Non-Competitive Mechanism of Inhibition: A Pharmacological Differentiator

The 3,4-disubstituted pyrrolidine sulfonamides, including CAS 954608-92-5, are explicitly characterized as competitive GlyT1 inhibitors that bind at the glycine substrate site [1]. This competitive mechanism is a deliberate design feature that distinguishes them from non-competitive or allosteric GlyT1 inhibitors. The competitive mode of inhibition allows the pharmacological effect (elevation of synaptic glycine) to be modulated by endogenous glycine concentrations, potentially offering a more physiologically tuned pharmacodynamic profile compared to irreversible or non-competitive GlyT1 blockers [2].

competitive inhibition glycine binding site orthosteric inhibitor NMDA receptor

Recommended Research Application Scenarios for 3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954608-92-5)


CNS Target Occupancy Studies in Rodent Models of Schizophrenia

The scaffold's demonstrated brain penetration and ex vivo GlyT1 target occupancy in murine models [1] position compounds from this series as tool molecules for central pharmacodynamic studies. Researchers investigating NMDA receptor hypofunction in schizophrenia should prioritize this chemotype when a competitive GlyT1 inhibitor with documented CNS exposure is required, distinguishing it from non-brain-penetrant or peripherally restricted GlyT1 ligands.

GlyT1 vs. GlyT2 Selectivity Profiling Panels

Given the series' engineered >100-fold selectivity for GlyT1 over GlyT2 [1], this compound serves as an appropriate tool for experiments where GlyT2-mediated confounding must be excluded. This contrasts with earlier GlyT1 inhibitors that exhibit meaningful GlyT2 cross-reactivity [2], making the 3,4-disubstituted pyrrolidine sulfonamide scaffold the preferred choice for target-specific glycine transporter pharmacology.

DDI and Reactive Metabolite Risk Assessment in Preclinical Candidate Profiling

The mechanistic DDI and bioactivation investigations conducted on this scaffold [1] provide a foundation for using CAS 954608-92-5 as a reference compound in CYP inhibition and reactive metabolite screening cascades. Its position within a systematically characterized DDI SAR matrix allows researchers to benchmark newer GlyT1 inhibitor candidates against a scaffold for which CYP liability data have been generated, addressing a gap left by earlier GlyT1 inhibitor chemotypes that lacked such characterization [3].

Competitive Inhibition Pharmacodynamic Modeling

As a specifically designed competitive GlyT1 inhibitor [1], this compound is suited for pharmacological studies requiring a reversible, glycine-competitive mechanism rather than non-competitive or irreversible transporter blockade. This is particularly relevant for ex vivo or in vivo experiments investigating the relationship between synaptic glycine levels and NMDA receptor function, where competitive inhibition allows physiological glycine concentrations to modulate the degree of transporter blockade [2].

Quote Request

Request a Quote for 3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.